molecular formula C21H29N3O4S B14810786 Propan-2-yl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Propan-2-yl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No.: B14810786
M. Wt: 419.5 g/mol
InChI Key: IQXIWVGTBIOKIY-UHFFFAOYSA-N
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Description

Isopropyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound with a unique structure that combines elements of benzoyl, piperazine, and thioester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps, starting with the preparation of the piperazine core, followed by the introduction of the benzoyl and thioester groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Isopropyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which isopropyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

propan-2-yl 2-[1-[(4-tert-butylbenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C21H29N3O4S/c1-13(2)28-17(25)12-16-19(27)22-10-11-24(16)20(29)23-18(26)14-6-8-15(9-7-14)21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,26,29)

InChI Key

IQXIWVGTBIOKIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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